molecular formula C9H16O6 B1583026 Allyl galactopyranoside CAS No. 2595-07-5

Allyl galactopyranoside

Cat. No.: B1583026
CAS No.: 2595-07-5
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-MBOVONDJSA-N
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Description

This compound belongs to the tetrahydropyran family, characterized by a six-membered oxygen-containing ring with multiple hydroxyl groups and a hydroxymethyl substituent.

Properties

CAS No.

2595-07-5

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9?/m1/s1

InChI Key

XJNKZTHFPGIJNS-MBOVONDJSA-N

Isomeric SMILES

C=CCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

allyl galactopyranoside

Origin of Product

United States

Biological Activity

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₁₈O₅
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through various pathways. A study demonstrated its ability to activate MAPK pathways leading to cell death in prostate cancer PC3 cells. The IC50 value for cell proliferation inhibition was determined to be 58.9 µM .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Topoisomerase Inhibition : It has been reported that derivatives of similar compounds can inhibit topoisomerase IB in leishmanial cells. This mechanism involves stabilizing the cleavable complexes formed during DNA replication .

The mechanisms by which (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its biological effects include:

  • MAPK Pathway Activation : The activation of p38 and JNK proteins has been observed in response to treatment with the compound.
  • Caspase-Independent Apoptosis : Notably, apoptosis induced by this compound occurs via a caspase-independent mechanism .

Study 1: Effect on PC3 Cells

A study focused on the effect of the compound on PC3 prostate cancer cells. Key findings include:

  • Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation with an IC50 value of 58.9 µM.
  • Morphological Changes : Treated cells exhibited distinct morphological changes indicative of apoptosis .

Study 2: Enzyme Activity

Another investigation evaluated the enzyme inhibition capabilities of related compounds:

  • Topoisomerase IB Inhibition : The study confirmed that certain derivatives could inhibit topoisomerase IB activity effectively .

Data Table

Biological Activity Mechanism IC50 Value (µM) Cell Type
Cell Proliferation InhibitionMAPK Pathway Activation58.9PC3 Prostate Cancer
Topoisomerase InhibitionStabilizes Cleavable ComplexesNot specifiedLeishmanial Cells

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Target Compound) Allyloxy (-O-CH₂-CH=CH₂), hydroxymethyl ~292.3 (calculated) Potential synthetic intermediate; allyloxy group may enable selective deprotection N/A
(2S,3R,4R,5R,6R)-6-(Hydroxymethyl)-2-propoxy-3,4-bis(tetradecyloxy)tetrahydro-2H-pyran-3,4,5-triol Propoxy, tetradecyloxy chains ~741.1 Surfactant or membrane studies; long alkyl chains enhance lipophilicity
Sotagliflozin () Methylthio (-S-CH₃), 4-chloro-3-(4-ethoxybenzyl)phenyl 424.94 SGLT inhibitor; FDA-approved for cardiovascular risk reduction in diabetes
Compounds 10a–14a () Acetoxymethyl, fluorophenoxy, pyridinyloxy ~400–450 Anti-influenza activity; acetoxymethyl groups act as protecting moieties
MTOT () Methoxy, trityl-protected hydroxymethyl ~500–600 (estimated) Glycosylation intermediate; trityl group aids in regioselective synthesis

Functional Group Analysis

  • Allyloxy vs. Acetoxymethyl () : The allyloxy group in the target compound offers orthogonal reactivity compared to acetoxymethyl groups. Allyl ethers are cleavable under mild acidic or oxidative conditions, whereas acetoxymethyl requires basic hydrolysis .
  • Hydroxymethyl vs. Methylthio () : The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the methylthio group in Sotagliflozin, which contributes to its binding affinity for SGLT proteins .
  • Long Alkyl Chains () : Propoxy and tetradecyloxy substituents in ’s compound drastically increase lipophilicity, suggesting utility in lipid membrane interactions or sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl galactopyranoside
Reactant of Route 2
Reactant of Route 2
Allyl galactopyranoside

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